molecular formula C39H77NO5 B11936584 heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

Cat. No.: B11936584
M. Wt: 640.0 g/mol
InChI Key: GNUZLJUHKONMHQ-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is a complex organic compound primarily used in scientific research. This compound is known for its applications in lipid nanoparticle delivery systems, particularly for mRNA vaccine delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves multiple steps, including esterification and amidation reactions. The starting materials typically include heptadecanol, heptanoic acid, and heptoxyhexanoic acid. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound generally require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves its incorporation into lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA into cells, where the mRNA is translated into proteins. The molecular targets include cellular membranes and intracellular pathways involved in mRNA translation .

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
  • Heptadecan-9-yl 8-[(6-oxo-6-(undecyloxy)hexyl)-(2-hydroxyethyl)amino]octanoate

Uniqueness

Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is unique due to its specific structure, which allows for efficient incorporation into lipid nanoparticles. This makes it particularly effective for mRNA delivery compared to similar compounds .

Properties

Molecular Formula

C39H77NO5

Molecular Weight

640.0 g/mol

IUPAC Name

heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

InChI

InChI=1S/C39H77NO5/c1-4-7-10-13-15-21-28-37(29-22-16-14-11-8-5-2)45-39(43)31-23-17-18-25-32-40(34-35-41)33-26-20-24-30-38(42)44-36-27-19-12-9-6-3/h37,41H,4-36H2,1-3H3

InChI Key

GNUZLJUHKONMHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCN(CCCCCC(=O)OCCCCCCC)CCO

Origin of Product

United States

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